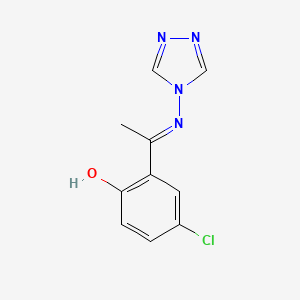
4-chloro-2-(N-4H-1,2,4-triazol-4-ylethanimidoyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-(N-4H-1,2,4-triazol-4-ylethanimidoyl)phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CTPI and has been found to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
CTPI has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been shown to have potential anticancer activity. CTPI has been used in the development of new drugs and has been found to be effective in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of CTPI is not fully understood. However, it is believed to work by inhibiting the growth of bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. CTPI has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
CTPI has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. CTPI has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antimicrobial and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CTPI in lab experiments is its high purity. The synthesis method yields a product with high purity, which makes it suitable for use in various experiments. However, one limitation of using CTPI is its potential toxicity. CTPI has been found to be toxic to certain cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CTPI. One area of research is the development of new drugs based on CTPI. CTPI has been found to have potential anticancer activity, and further research may lead to the development of new cancer treatments. Another area of research is the study of CTPI's mechanism of action. Further research may lead to a better understanding of how CTPI works and may help to identify new targets for drug development. Finally, the study of CTPI's potential toxicity is also an important area of research. Further research may help to identify the potential risks associated with the use of CTPI in various experiments.
Synthesemethoden
The synthesis of CTPI involves the reaction of 4-chloro-2-nitrophenol with triazole followed by reduction with hydrazine hydrate. The final product is obtained by reacting the intermediate with ethyl chloroformate. This method has been found to be efficient and yields high purity products.
Eigenschaften
IUPAC Name |
4-chloro-2-[(E)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-7(14-15-5-12-13-6-15)9-4-8(11)2-3-10(9)16/h2-6,16H,1H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVBYDPNVHKPNU-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C=NN=C1)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1C=NN=C1)/C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide](/img/structure/B6082283.png)
![5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6082287.png)
![2-(2-chloro-5-iodophenyl)-5-[(5-iodo-2-furyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B6082292.png)
![3-(2-fluorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B6082302.png)
![7-[(3-chlorophenyl)(hydroxy)acetyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6082311.png)
![{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B6082313.png)
![6-[(1-methyl-4-piperidinyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6082314.png)
![5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6082324.png)
![4-{3-[1-(1-benzyl-3-pyrrolidinyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6082326.png)
![cyclohexyl 3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6082329.png)
![6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B6082332.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6082334.png)
![7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6082336.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-methyl-1H-imidazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6082345.png)